5,6-Dimethylquinolin-8-amine
Overview
Description
5,6-Dimethylquinolin-8-amine is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with methyl groups at the 5 and 6 positions and an amine group at the 8 position. This structure is a key intermediate in the synthesis of various quinoline derivatives, which are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to 5,6-dimethylquinolin-8-amine, has been explored through various methods. One approach involves Rh-catalyzed, chelation-induced, C-H functionalization of 8-amidoquinolines, which allows for the regioselective addition of in situ generated imines to C(sp2)-H bonds, yielding branched amines with good to excellent yields under mild conditions . Another method includes the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, using 4-haloquinoline intermediates to introduce various substituents late in the synthetic sequence .
Molecular Structure Analysis
The molecular structure of intermediates related to 5,6-dimethylquinolin-8-amine has been confirmed by techniques such as X-ray crystallography. This structural confirmation is crucial for understanding the reactivity and properties of the synthesized compounds .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline involves a sequence of reactions including the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid-catalyzed debromination . Additionally, the synthesis of 8-amino-5,6-quinolinediones can be achieved through copper(II)-catalyzed oxidation or oxidative demethylation with cerium(IV) ammonium nitrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dimethylquinolin-8-amine derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, which is demonstrated by the diverse range of synthesized quinoline derivatives with different functional groups . The reactivity of these compounds in chemical reactions, such as those catalyzed by transition metals, is also a key aspect of their chemical properties .
Scientific Research Applications
Fluorescence Probe Development
A new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), was synthesized for the spectrofluorimetric determination of aliphatic amines. This probe reacts selectively with primary and secondary aliphatic amines to yield strong fluorescence, enabling the rapid, simple, and sensitive detection of these amines in environmental samples such as tap and lake water (Cao et al., 2003).
Anticancer Agent Development
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 5,6-dimethylquinolin-8-amine, was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound exhibits excellent blood-brain barrier penetration and high efficacy in various cancer models, highlighting its potential as a clinical candidate for cancer treatment (Sirisoma et al., 2009).
Synthesis of Sterically Hindered Phenols
Sterically hindered phenols based on heteroaromatic scaffolds, such as 7-amino-2,4-dimethylquinoline, were synthesized. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology (Gibadullina et al., 2017).
Metabolite Profiling and Quantitation
The derivatization of primary and secondary amines with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate allows for the comprehensive profiling and quantitation of these compounds in biological samples using liquid chromatography-electrospray ionization-mass spectrometry. This methodology facilitates the identification and quantification of a wide range of amine-containing metabolites, including amino acids, biogenic amines, and neurotransmitters (Boughton et al., 2011).
Rh-Catalyzed C-H Bond Functionalization
The Rh-catalyzed C-H bond functionalization of 8-amidoquinolines, including those with structures similar to 5,6-dimethylquinolin-8-amine, demonstrates the feasibility of accessing quinoline-branched amines and dimers. This process features broad substrate scope, good functional group compatibility, and is suitable for gram-scale synthesis, underscoring its utility in organic synthesis (Reddy et al., 2016).
properties
IUPAC Name |
5,6-dimethylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFUCAPVUDEZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071612 | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylquinolin-8-amine | |
CAS RN |
68527-69-5 | |
Record name | 5,6-Dimethyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68527-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-8-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYL-8-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY4UF2DHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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